4-Phenylmorpholine-2-carboxylic acid
Overview
Description
4-Phenylmorpholine-2-carboxylic acid (CAS No. 1316227-03-8) is a chemical compound with the molecular formula C11H13NO3 . It is a white crystalline solid used in a variety of scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of 4-Phenylmorpholine-2-carboxylic acid consists of a phenyl group attached to a morpholine ring, which in turn is attached to a carboxylic acid group . The molecular weight of the compound is 207.23 g/mol .Physical And Chemical Properties Analysis
Carboxylic acids, such as 4-Phenylmorpholine-2-carboxylic acid, generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .Scientific Research Applications
Catalytic Applications
- Dehydrative Amidation : Boronic acid catalysts, similar to 4-Phenylmorpholine-2-carboxylic acid, are effective for dehydrative amidation between carboxylic acids and amines. This catalysis is significant in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Materials Science
- Metal-Organic Frameworks (MOFs) : Carboxylic acid ligands are used to construct novel MOFs, which have applications in areas like photoluminescence and structure characterization (Lv et al., 2015).
Enzymatic Reactions
- Kinetic Resolution of Amines : Carboxylic acids are used as acylating agents in the kinetic resolution of amines, which is essential in producing enantiomerically pure compounds (Nechab et al., 2007).
Chemical Synthesis
- Synthesis of Derivatives : Carboxylic acids are key in synthesizing various chemical derivatives, which have applications in fluorescence and complex formation studies (Vasin, Koldaeva, & Perevalov, 2013).
Biocatalysis and Microbiology
- Inhibition by Carboxylic Acids : Carboxylic acids, including those similar to 4-Phenylmorpholine-2-carboxylic acid, are studied for their inhibitory effects on microbes. This has implications in microbial engineering and biorenewable chemical production (Jarboe, Royce, & Liu, 2013).
Pharmaceutical Research
- Antimicrobial and Antioxidant Activities : Certain carboxylic acids are synthesized and evaluated for their antimicrobial and antioxidant properties, which are relevant in drug discovery and pharmacology (Egbujor, Okoro, & Okafor, 2019).
Safety And Hazards
4-Phenylmorpholine-2-carboxylic acid is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 . The hazard statements associated with this compound include H302, H315, and H319 .
properties
IUPAC Name |
4-phenylmorpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-8-12(6-7-15-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNYQASIGKYJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylmorpholine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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